molecular formula C4H10N2O4 B8421409 azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate

Cat. No.: B8421409
M. Wt: 150.13 g/mol
InChI Key: BFXUWDKAQDARCA-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate is a compound with the molecular formula C4H11N2O4. It is a salt formed from L-aspartic acid and ammonium ions. L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The ammonium salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate can be synthesized through the reaction of L-aspartic acid with ammonium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the formation of the ammonium salt. The reaction can be represented as follows:

L-Aspartic acid+NH4OHL-Aspartic acid, ammonium salt (1:1)+H2O\text{L-Aspartic acid} + \text{NH}_4\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} L-Aspartic acid+NH4​OH→L-Aspartic acid, ammonium salt (1:1)+H2​O

Industrial Production Methods

Industrial production of L-aspartic acid, ammonium salt (1:1) often involves the use of enzymatic processes. One common method is the enzymatic conversion of fumaric acid to L-aspartic acid using L-aspartate ammonia-lyase (L-aspartase) in the presence of high concentrations of ammonia . This method is efficient and yields high-purity L-aspartic acid, which can then be reacted with ammonium hydroxide to form the ammonium salt.

Chemical Reactions Analysis

Types of Reactions

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaloacetic acid.

    Reduction: It can be reduced to form malic acid.

    Substitution: The ammonium ion can be substituted with other cations in certain reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions with metal salts can lead to the formation of metal aspartates.

Major Products

    Oxidation: Oxaloacetic acid

    Reduction: Malic acid

    Substitution: Metal aspartates (e.g., calcium aspartate, magnesium aspartate)

Scientific Research Applications

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid, ammonium salt (1:1)
  • L-Asparagine, ammonium salt (1:1)
  • L-Glutamine, ammonium salt (1:1)

Uniqueness

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate is unique due to its specific role in the urea cycle and its ability to act as a neurotransmitter. Unlike L-glutamic acid, which primarily functions as an excitatory neurotransmitter, L-aspartic acid has a broader range of metabolic functions. Additionally, its ammonium salt form enhances its solubility and stability, making it more versatile in various applications .

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

IUPAC Name

azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1

InChI Key

BFXUWDKAQDARCA-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.[NH4+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.[NH4+]

Related CAS

130296-88-7
159659-81-1

Origin of Product

United States

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